5-(Methylamino)-2-cyanobenzoic acid
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Overview
Description
5-(Methylamino)-2-cyanobenzoic acid is an organic compound with a complex structure that includes a methylamino group and a cyano group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylamino)-2-cyanobenzoic acid typically involves the cyanoacetylation of methylamino compounds. One common method is the reaction of methylamine with cyanoacetic acid under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Methylamino)-2-cyanobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of different amine derivatives.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
5-(Methylamino)-2-cyanobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 5-(Methylamino)-2-cyanobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Aminosalicylic acid: Used in the treatment of inflammatory bowel disease.
Methylaminoquinolines: Known for their antimalarial properties.
Cyanoacetamides: Used as precursors for the synthesis of heterocyclic compounds
Uniqueness
5-(Methylamino)-2-cyanobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-cyano-5-(methylamino)benzoic acid |
InChI |
InChI=1S/C9H8N2O2/c1-11-7-3-2-6(5-10)8(4-7)9(12)13/h2-4,11H,1H3,(H,12,13) |
InChI Key |
QKMRPHOVOPDIFU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)C#N)C(=O)O |
Origin of Product |
United States |
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